molecular formula C12H12N2 B1223116 Harmalan CAS No. 525-41-7

Harmalan

Cat. No. B1223116
CAS RN: 525-41-7
M. Wt: 184.24 g/mol
InChI Key: CWOYLIJQLSNRRN-UHFFFAOYSA-N
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Description

Harmalan, also known as dihydroharman, is a harmala alkaloid . It is a fluorescent indole alkaloid from the group of harmala alkaloids and beta-carbolines . Various plants contain harmalan including Peganum harmala (Syrian rue) as well as the hallucinogenic beverage ayahuasca, which is traditionally brewed using Banisteriopsis caapi .


Molecular Structure Analysis

Harmalan has a molecular formula of C12H12N2 and a molecular weight of 184.24 . The structure is based on harmaline, harmine, harmalol, harman or a derivative of those parents .


Physical And Chemical Properties Analysis

Harmalan has a density of 1.23g/cm3 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Cholinesterase Inhibitory Activities

Harmalan, particularly from the seeds of Peganum harmala, has shown significant inhibitory activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests its potential application in treating disorders such as hemiplegia and amnesia. Compounds isolated from P. harmala, including new alkaloids, have demonstrated strong inhibitory effects on AChE and BChE, which are important in the management of neurodegenerative diseases (Yang et al., 2015).

Genetic Variability and Medicinal Potential

Peganum harmala, known for containing harmine, has been used in Iranian traditional medicine due to its antimicrobial compounds. Studies on its genetic variability are crucial for understanding and preserving the genetic diversity of this medicinally important plant (Gholami et al., 2019).

Analgesic and Anti-Inflammatory Activities

Research has identified significant analgesic and anti-inflammatory activities in different extracts of Peganum harmala seeds. These findings support the potential use of P. harmala in developing treatments for pain and inflammation (Kumar et al., 2015).

Pharmacological Effects and Health Benefits

Peganum harmala has been traditionally used for a range of health issues. Its pharmacological effects are noted in various systems, including the cardiovascular, nervous, and gastrointestinal systems. The presence of phenolic compounds in P. harmala contributes to its antioxidant capacity, justifying its use in folk medicine (Shahrajabian et al., 2021).

Anti-Inflammatory Inhibitor

Harmine, a major constituent in P. harmala, has been identified as an anti-inflammatory inhibitor. It effectively suppresses nuclear factor-κB signaling, suggesting its role in mitigating inflammatory responses (Liu et al., 2017).

Antioxidant and Anti-Inflammatory Effects

P. harmala extracts have demonstrated significant in vitro and in vivo antioxidant and anti-inflammatory effects. These findings support the safety and therapeutic potential of P. harmala in treating chronic health disorders (Abbas et al., 2021).

Corrosion Inhibition

Aqueous Peganum harmala seed extract has been explored as a cost-effective and environmentally friendly corrosion inhibitor for metals, particularly mild steel, in acidic solutions. This indicates the potential application of P. harmala in industrial metal protection (Bahlakeh et al., 2019).

Synthesis of Alkaloids

Studies have developed efficient methods for synthesizing alkaloids, including harmalan, from tryptamine and carboxylic acids. This research contributes to the chemical understanding and potential pharmaceutical applications of harmalan and related compounds (Ábrányi‐Balogh et al., 2016).

Amino Acid Composition

Research on the amino acid composition of Peganum harmala growing in Azerbaijan revealed significant presence of both essential and nonessential amino acids. This provides insight into the nutritional and medicinal value of the plant (Nasibova & Garaev, 2021).

properties

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYLIJQLSNRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966938
Record name Harmalan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Harmalan

CAS RN

525-41-7
Record name 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-41-7
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Record name Harmalan
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Record name Harmalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3H,4H,9H-pyrido[3,4-b]indole
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Record name Harmalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Harmalan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
454
Citations
H Rommelspacher, G Brüning, R Susilo, M Nick… - European journal of …, 1985 - Elsevier
… Harmalan is presumably formed in vivo as … harmalan as well as its affinity towards benzodiazepine, 5-HT 2 and tryptamine binding sites were investigated in the present study. …
Number of citations: 41 www.sciencedirect.com
S Gaikwad, D Kamble, P Lokhande - Tetrahedron Letters, 2018 - Elsevier
Temperature controlled chemoselective dehydrogenation and aromatization of tetrahydro-β-carbolines, using molecular I 2 and H 2 O 2 , in DMSO solvent affords a practical access to a …
Number of citations: 30 www.sciencedirect.com
CA Parker, NJ Anderson, ESJ Robinson, R Price… - Biochemistry, 2004 - ACS Publications
… allowed the isolation of the β-carbolines harmane and harmalan as confirmed by ESMS, 1 H NMR, … We therefore propose that the β-carbolines harmane and harmalan represent active …
Number of citations: 46 pubs.acs.org
JBS Anouhe, AA Adima, FB Niamké, D Stien… - Phytochemistry …, 2015 - Elsevier
The chemical investigations of Dicorynia guianensis heartwood led to the isolation of four new indole alkaloids for the first time in this plant. Compound (1) identified as spiroindolone 2…
Number of citations: 28 www.sciencedirect.com
R Susilo, H Damm, H Rommelspacher, G Höfle - Neuroscience letters, 1987 - Elsevier
… Following intraperitoneal injection of I-CTHH into rats, harmalan … Harmalan and THH could be detected in the brain in low … Here we report the biotransformation of I-CTHH to harmalan, …
Number of citations: 32 www.sciencedirect.com
M Slaytor, IJ McFarlane - Phytochemistry, 1968 - Elsevier
… in Passifira ealdis from N-acetyltryptamine via harmalan. N-acetyltryptamine was shown to … via harmalan. Radioactive harman obtained from 1% labelled N-acetyltryptamine, harmalan …
Number of citations: 58 www.sciencedirect.com
R Susilo, H Rommelspacher - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… concentration of harmalan in … of harmalan in the brain was not affected by pretreatment with the aromatic amino acid decarboxylase inhibitor NSD 1015. Determination of the harmalan …
Number of citations: 28 link.springer.com
J Fiot, S Sanon, N Azas, V Mahiou, O Jansen… - Journal of …, 2006 - Elsevier
… Concerning harmalan, our results were different of those obtained by Takasu et al. (2004) on a chloroquine-sensitive strain of Plasmodium falciparum (FCR-3): it could be explain by the …
Number of citations: 113 www.sciencedirect.com
T Takase, C Kadoyama, R Obara - The Tohoku Journal of …, 1931 - jstage.jst.go.jp
… Es liegt da her sebr nahe zu vermuten, dass das Harmalan, welches ein hydriertes Derivat von Harman ist, wie aus folgenden Figuren ersichtlich ist, auch ahnliche Wirkungsbilder …
Number of citations: 5 www.jstage.jst.go.jp
R Susilo, H Rommelspacher - … of the Trace Amines: Experimental and …, 1985 - Springer
… observed that harmalan and tetrahydroharman was formed in the brain. Harmalan represents … We found in the liver that harman was formed in addition to harmalan and THH indicating …
Number of citations: 0 link.springer.com

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